Cas no 24579-70-2 (Diethylcarbamic acid)

Diethylcarbamic acid 化学的及び物理的性質
名前と識別子
-
- diethylcarbamic acid
- CHEBI:183300
- N,N-Diethylcarbamic acid
- SCHEMBL8608822
- 24579-70-2
- DTXSID50396006
- SCHEMBL42300
- DTXCID10346865
- Diethylcarbamic acid
-
- インチ: InChI=1S/C5H11NO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)
- InChIKey: APRJFNLVTJWEPP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 117.079
- どういたいしつりょう: 117.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 78.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 0.9276
- ゆうかいてん: -15°C
- ふってん: 218.95°C (rough estimate)
- 屈折率: 1.4206 (estimate)
Diethylcarbamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB53455-250mg |
Diethylcarbamic acid |
24579-70-2 | 95% | 250mg |
$385.00 | 2024-04-20 | |
A2B Chem LLC | AB53455-1g |
Diethylcarbamic acid |
24579-70-2 | 95% | 1g |
$760.00 | 2024-04-20 | |
A2B Chem LLC | AB53455-100mg |
Diethylcarbamic acid |
24579-70-2 | 95% | 100mg |
$273.00 | 2024-04-20 |
Diethylcarbamic acid 関連文献
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2. Index of subjects, 1948
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Mette Mikkelsen,Mikkel J?rgensen,Frederik C. Krebs Energy Environ. Sci. 2010 3 43
-
Akie K. Avila,Adilson J. Curtius J. Anal. At. Spectrom. 1994 9 543
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6. Carbon dioxide utilization with C–N bond formation: carbon dioxide capture and subsequent conversionZhen-Zhen Yang,Liang-Nian He,Jiao Gao,An-Hua Liu,Bing Yu Energy Environ. Sci. 2012 5 6602
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Robin Cauwenbergh,Vishakha Goyal,Rakesh Maiti,Kishore Natte,Shoubhik Das Chem. Soc. Rev. 2022 51 9371
Diethylcarbamic acidに関する追加情報
Introduction to Diethylcarbamic Acid (CAS No. 24579-70-2)
Diethylcarbamic acid, chemically designated as ethyl carbamate, is a significant compound in the realm of organic chemistry and pharmaceutical research. With a CAS number of 24579-70-2, this substance has garnered attention due to its versatile applications and structural properties. This article delves into the compound's characteristics, its role in modern research, and its potential implications in the development of novel pharmaceutical agents.
The molecular structure of Diethylcarbamic acid consists of a carbamate functional group attached to two ethyl groups. This configuration imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry. The compound's stability under various conditions and its ability to participate in multiple chemical reactions have positioned it as a cornerstone in the synthesis of more complex molecules.
In recent years, the pharmaceutical industry has shown increasing interest in carbamate derivatives due to their potential biological activity. Diethylcarbamic acid, as a precursor, has been explored in the development of drugs targeting neurological disorders. Studies have indicated that derivatives of this compound may exhibit properties that could be beneficial in managing conditions such as epilepsy and Alzheimer's disease. The ability of carbamates to interact with biological targets like enzymes and receptors has opened new avenues for therapeutic intervention.
One of the most compelling aspects of Diethylcarbamic acid is its role in the synthesis of heterocyclic compounds. Heterocycles are essential components of many pharmaceuticals and natural products, known for their diverse biological activities. Researchers have utilized Diethylcarbamic acid as a building block to create complex cyclic structures, which have shown promise in preliminary screenings for antimicrobial and anti-inflammatory properties. The versatility of this compound in forming stable bonds with other molecules makes it an indispensable tool in medicinal chemistry.
The industrial production of Diethylcarbamic acid involves well-established synthetic routes that ensure high purity and yield. These processes often rely on the reaction between ethyl carbamate with acidic or basic catalysts, leading to the formation of the desired product. The efficiency of these synthetic methods has been optimized over time, making Diethylcarbamic acid readily available for research and commercial applications.
Recent advancements in computational chemistry have further enhanced the understanding of Diethylcarbamic acid's reactivity. Molecular modeling studies have provided insights into how this compound interacts with other molecules at the atomic level. These simulations have not only confirmed experimental observations but also predicted new synthetic pathways and potential applications. The integration of computational methods with traditional experimental approaches has significantly accelerated the discovery process in pharmaceutical research.
The environmental impact of producing and using Diethylcarbamic acid is another critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic processes that employ renewable resources or biodegradable solvents have been explored as alternatives to conventional methods. Such innovations align with global sustainability goals and ensure that the use of this compound remains environmentally responsible.
In conclusion, Diethylcarbamic acid (CAS No. 24579-70-2) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique chemical properties make it a valuable intermediate in synthesizing complex molecules, while its potential biological activity continues to be explored through rigorous scientific investigation. As research progresses, Diethylcarbamic acid is expected to play an even greater role in the development of novel therapeutics that address unmet medical needs.
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